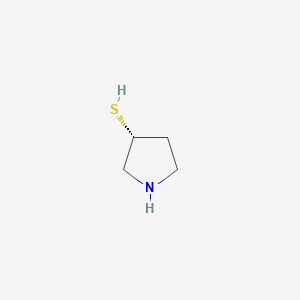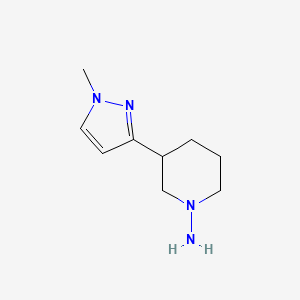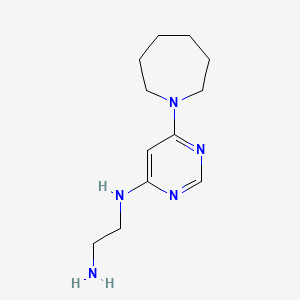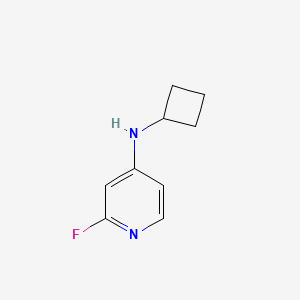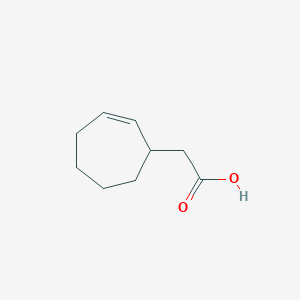
2-(Cyclohept-2-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohept-2-en-1-yl)acetic acid is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It features a cycloheptene ring attached to an acetic acid moiety, making it a unique structure in organic chemistry. This compound is primarily used in research settings and has various applications in synthetic chemistry and potentially in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-2-en-1-yl)acetic acid typically involves the reaction of cycloheptene with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the cycloheptene ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohept-2-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: 2-(Cycloheptyl)acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclohept-2-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohept-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cycloheptene ring may also interact with hydrophobic pockets within proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclopenten-1-yl)acetic acid: Similar structure but with a five-membered ring.
2-(Cyclohex-2-en-1-yl)acetic acid: Contains a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(Cyclohept-2-en-1-yl)acetic acid is unique due to its seven-membered cycloheptene ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts. This uniqueness makes it valuable in synthetic chemistry for creating novel compounds and exploring new chemical reactions .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-cyclohept-2-en-1-ylacetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6-7H2,(H,10,11) |
Clave InChI |
XJFJDOWVNZAZFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C=CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


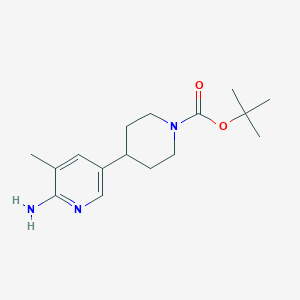
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
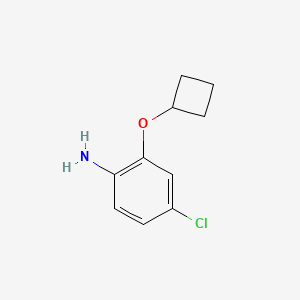
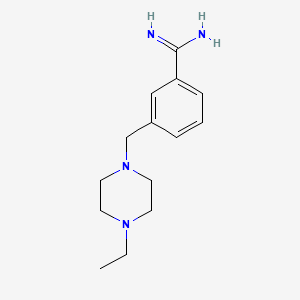
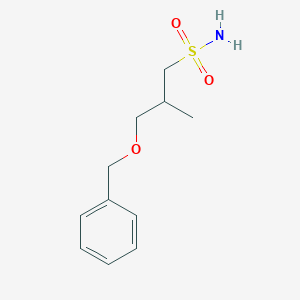
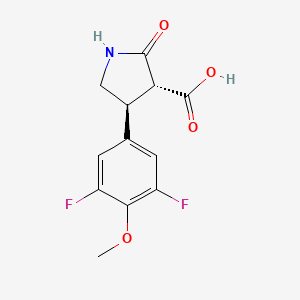

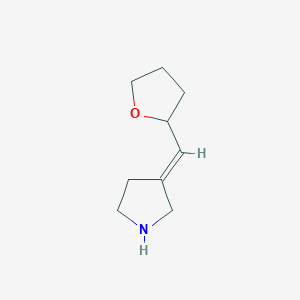
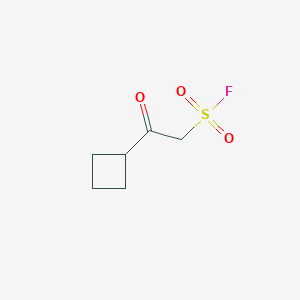
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
